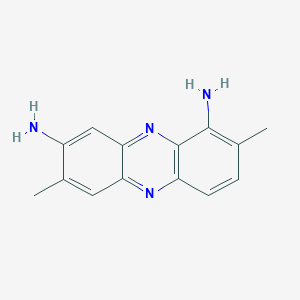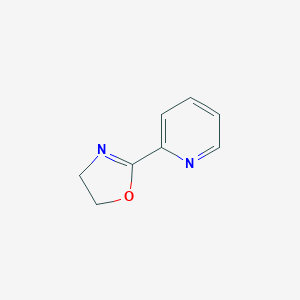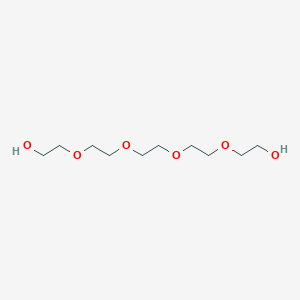![molecular formula C6Br4S2 B054379 2,3,5,6-Tetrabromothieno[3,2-b]thiophene CAS No. 124638-53-5](/img/structure/B54379.png)
2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Overview
Description
2,3,5,6-Tetrabromothieno[3,2-b]thiophene (CAS number 124638-53-5) is an all-brominated thieno[3,2-b]thiophene derivative . It is an intermediate with full functionality around the fused rings to extend its conjugation to more complex structures such as conjugated polymers, supramolecules, and ladder type polythienothiophenes for OFETs and OPV applications .
Synthesis Analysis
2,3,5,6-Tetrabromothieno[3,2-b]thiophene can be synthesized by full bromination of thienothiophene using bromine as the oxidizing agent in acetic acid and chloroform . Large scale synthesis can be achieved by bromination of thieno[3,2-b]thiophene-2-carboxylic acid with bromine in water and acetic acid .Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is C6Br4S2 . The molecular weight is 455.8 g/mol . The InChIKey is CWCKRNKYWPNOAZ-UHFFFAOYSA-N .Chemical Reactions Analysis
With 2 mol equiv. of butyllithium, thieno[3,2-b]thiophene gives its 2,5-dilithiated derivative and its 3,6-dibromo derivative gives the 3,6-dilithiated compound . By quenching with suitable electrophilic reagents, these dilithiated compounds have been converted into various 2,5- or 3,6-disubstituted thieno[3,2-b]thiophenes, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene include a molecular weight of 455.8 g/mol . It has a computed XLogP3-AA value of 6.1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 455.61339 g/mol and the monoisotopic mass is 451.61749 g/mol . The topological polar surface area is 56.5 Ų . The heavy atom count is 12 . The formal charge is 0 . The complexity is 170 .Scientific Research Applications
Synthesis of Supramolecules
2,3,5,6-Tetrabromothieno[3,2-b]thiophene is widely used for the synthesis of supramolecules . Supramolecules are large molecules formed by the assembly of smaller subunits, usually through non-covalent bonding.
Creation of Semiconducting Molecules
This compound is also used in the creation of semiconducting molecules . Semiconducting molecules are used in various electronic devices, including transistors and diodes.
Future Directions
Mechanism of Action
Target of Action
2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a chemical intermediate with functionalities spreading over the fused thienothiophene ring . It is widely used for the synthesis of supramolecules, semiconducting molecules, oligomers, and conjugated polymers . The primary targets of this compound are the molecular structures that it helps to form.
Mode of Action
The compound can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene by using zinc in acetic acid . Further function at 3.6-positions can give ladder type poly(thienothiophenes) to extend conjugations to the fused thiophene rings . This interaction with its targets leads to the formation of more complex structures such as conjugated polymers and supramolecules .
Biochemical Pathways
The compound is involved in the synthesis of various organic semiconductors. It plays a crucial role in the formation of ladder-type poly(thienothiophenes), which are important in the field of organic electronics . The downstream effects of these pathways include the creation of materials with unique electronic and physical properties.
Result of Action
The result of the action of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is the formation of complex structures such as conjugated polymers and supramolecules . These structures have applications in various fields, including organic electronics .
Action Environment
The action of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene can be influenced by environmental factors. For instance, its synthesis involves the use of bromine as the oxidizing agent in acetic acid and chloroform . Therefore, the presence and concentration of these substances in the environment can affect the compound’s action, efficacy, and stability. Additionally, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.
properties
IUPAC Name |
2,3,5,6-tetrabromothieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKRNKYWPNOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(S1)Br)Br)SC(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376311 | |
| Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
CAS RN |
124638-53-5 | |
| Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3,5,6-Tetrabromothieno[3,2-b]thiophene a useful building block in organic synthesis?
A1: 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a versatile precursor for creating diverse thieno[3,2-b]thiophene derivatives. Its four bromine atoms act as leaving groups, allowing for sequential and regioselective substitution reactions. [, ] This means researchers can precisely modify the molecule by replacing specific bromine atoms with desired functional groups. For instance, it can undergo sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. [] This enables the synthesis of complex molecules with specific properties, making it valuable in materials science and pharmaceutical research.
Q2: What is known about the regioselectivity of reactions involving 2,3,5,6-Tetrabromothieno[3,2-b]thiophene?
A2: Studies have shown that 2,3,5,6-Tetrabromothieno[3,2-b]thiophene exhibits high regioselectivity in palladium-catalyzed cross-coupling reactions. [] For example, in the presence of a palladium catalyst, it undergoes Suzuki coupling preferentially at the C-2 position, followed by Heck coupling at the C-5 position. [] This selectivity is confirmed by NMR and X-ray crystallography. [] The ability to control where substitutions occur on the molecule is crucial for building specific structures with desired properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)





![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)


![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)

